molecular formula C21H21NO4 B2952576 7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one CAS No. 919728-62-4

7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Cat. No. B2952576
CAS RN: 919728-62-4
M. Wt: 351.402
InChI Key: RONXOUIVEPUHQU-UHFFFAOYSA-N
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Description

7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. It is also known as Hesperetin Pyrrolidine or HP. HP has been found to have various biological activities and has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activities

Compounds related to 7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one have been synthesized and investigated for their antimicrobial and antioxidant activities. For instance, the synthesis of various 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides has been described, with some of these compounds displaying antimicrobial and antioxidant properties (Hatzade et al., 2008).

Photochromic Materials and Biologically Active Natural Products

Chromene chromium carbene complexes, similar to the core structure of 7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, have been utilized in the syntheses of naphthopyran and naphthopyrandione units. These units are present in photochromic materials and biologically active natural products (Rawat et al., 2006).

Ratiometric Fluorescent pH Probe

A novel ratiometric pH probe based on the dicyanomethylene-4H-chromene platform, which includes the pyrrolidine structure as part of the product in Knoevenagel condensation, has been developed. This probe shows high selectivity and sensitivity for pH variation with significant fluorescent ratiometric responses (Liu et al., 2017).

Monoamine Oxidase Inhibitors

Compounds structurally related to 7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, specifically 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones, have been synthesized and evaluated for their inhibitory activity against human monoamine oxidase A and B. These compounds show potential as selective monoamine oxidase (MAO) A inhibitors (Mattsson et al., 2014).

X-Ray Crystallography and Chemical Structure Analysis

The chemical structure and features of compounds with similar structures have been determined through methods such as X-ray crystallography. For instance, the crystal structure of 2-(4,5-bis(4-methoxyphenyl)-5H-chromeno[4,3-b]pyridin-2-yl)phenol has been studied to understand its molecular conformation and intermolecular interactions (Yuan et al., 2010).

Biological and Medicinal Properties

5H-Chromeno[2,3-b]pyridines, similar in structure, have been reported to have significant industrial, biological, and medicinal properties. The synthesis and chemical structure analysis of these compounds have been explored, along with their absorption, distribution, metabolism, and excretion properties (Ryzhkova et al., 2023).

Cancer Research

Compounds structurally related have been synthesized and evaluated for their ability to inhibit tumor growth and metastasis by targeting topoisomerases, showing potential as cancer therapeutics. For example, a series of novel terpyridine-skeleton molecules containing chromeno[4,3-b]pyridine core have been studied for their biological activities, including their effects on tumor growth and metastasis in human breast cancer cells and xenografted mice (Kwon et al., 2015).

Natural Compounds and Antimicrobial Activity

Compounds derived from natural sources, such as isoflavones from Belamcanda chinensis with structures similar to 7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, have been isolated and studied for their antimicrobial and anti-inflammatory effects (Liu et al., 2008).

properties

IUPAC Name

7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-25-19-11-16(23)15(13-22-9-5-6-10-22)21-20(19)17(24)12-18(26-21)14-7-3-2-4-8-14/h2-4,7-8,11-12,23H,5-6,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONXOUIVEPUHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C(=C1)O)CN3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

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